5-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine
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Overview
Description
5-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine is a chemical compound that belongs to the class of benzodioxines This compound is characterized by the presence of bromine and difluoromethyl groups attached to a dihydrobenzodioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine and a difluoromethylating agent under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodioxines .
Scientific Research Applications
5-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The bromine and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-7-(difluoromethyl)-2,3-dihydrobenzofuran
- 5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine
Uniqueness
Compared to similar compounds, 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzodioxine ring system, combined with the bromine and difluoromethyl groups, makes it a valuable compound for various applications .
Properties
IUPAC Name |
5-bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-6-3-5(9(11)12)4-7-8(6)14-2-1-13-7/h3-4,9H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZIPHYHZHSHMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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